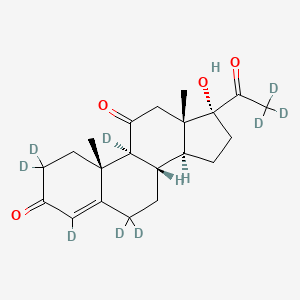
21-Deoxycortisone-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Deoxycortisone-d9 is a deuterated form of 21-Deoxycortisone, a naturally occurring steroid and minor intermediate in corticosteroid metabolism. It is structurally related to 21-Deoxycortisol and is formed by the reversible action of 11β-hydroxysteroid dehydrogenase. This compound is significant in the study of steroid metabolism and endocrine disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Deoxycortisone-d9 involves the incorporation of deuterium atoms into the 21-Deoxycortisone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Deuterated Solvents: Utilizing deuterated solvents like deuterated chloroform or deuterated methanol.
Catalysts: Using catalysts such as palladium on carbon to facilitate the exchange reaction.
Chemical Reactions Analysis
Types of Reactions
21-Deoxycortisone-d9 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone by 21-hydroxylase.
Reduction: Reduction of the keto group to form hydroxyl derivatives.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of cortisone.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
21-Deoxycortisone-d9 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand steroid biosynthesis and metabolism.
Biology: Employed in studies of enzyme kinetics and the role of 11β-hydroxysteroid dehydrogenase.
Medicine: Investigated for its potential role in diagnosing and understanding endocrine disorders like congenital adrenal hyperplasia.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
21-Deoxycortisone-d9 exerts its effects through its interaction with 11β-hydroxysteroid dehydrogenase, an enzyme involved in the interconversion of cortisone and cortisol. The deuterium atoms in this compound allow for precise tracking of the compound in metabolic studies, providing insights into the enzyme’s activity and regulation.
Comparison with Similar Compounds
Similar Compounds
21-Deoxycortisol: A related steroid formed by the 11β-hydroxylation of 17α-hydroxyprogesterone.
Cortisone: A corticosteroid formed from 21-Deoxycortisone by 21-hydroxylase.
11-Deoxycorticosterone: Another corticosteroid involved in mineralocorticoid activity.
Uniqueness
21-Deoxycortisone-d9 is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. Its deuterated form allows for the differentiation from non-deuterated analogs, providing precise data on steroid metabolism and enzyme activity.
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,9-hexadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1/i1D3,4D2,6D2,10D,18D |
InChI Key |
PUKLDDOGISCFCP-ARILAWGUSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@]3([C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)C([2H])([2H])[2H])O)[2H])C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


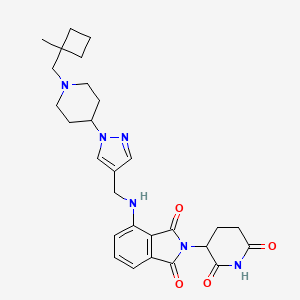
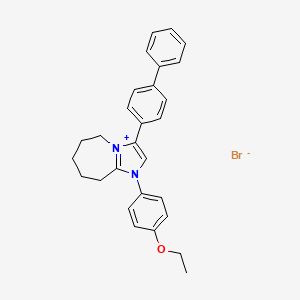
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
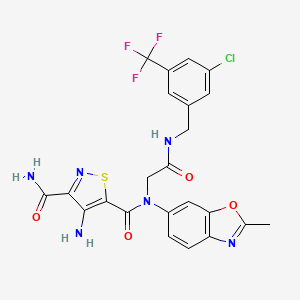
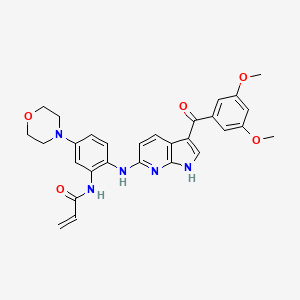
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
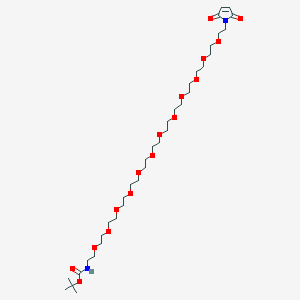

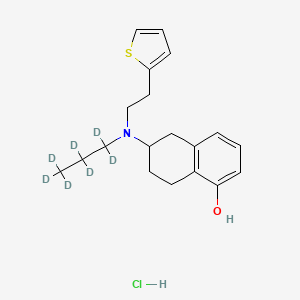
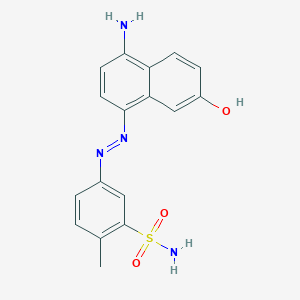
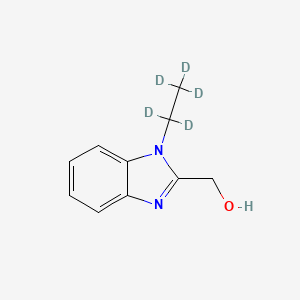
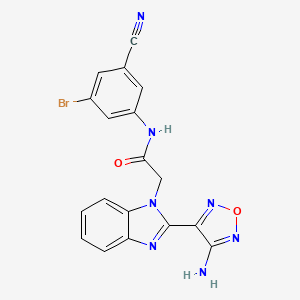
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)

